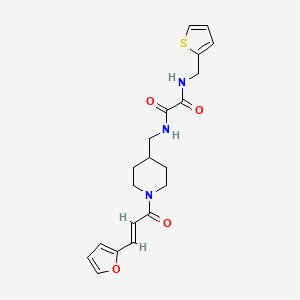

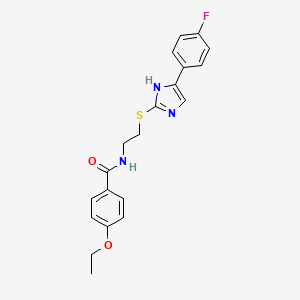

benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl acetate is an organic ester with the molecular formula CH3C(O)OCH2C6H5 . It is formed by the condensation of benzyl alcohol and acetic acid . Similar to most other esters, it possesses a sweet and pleasant aroma, owing to which, it finds applications in personal hygiene and health care products .

Synthesis Analysis

Benzyl acetate can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .

Molecular Structure Analysis

The molecular structure of benzyl acetate can be viewed using Java or Javascript . It consists of a benzyl group, C6H5CH2, attached to an acetate functional group, COOCH3 .

Chemical Reactions Analysis

Esters, like benzyl acetate, can undergo various reactions such as hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .

Physical And Chemical Properties Analysis

Benzyl acetate is a colorless liquid with a floral odor . It has a density of 1

Scientific Research Applications

- Application : Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate undergoes plasmon-driven dehydrogenation of its aromatic methyl group under ambient conditions. The resulting benzyl radical serves as a precursor for various reactions .

- Application : Researchers have explored various synthetic methods for benzyl acetate. These include using different catalysts such as strong acid cation exchange resin, palladium, benzyl trialkylammonium, polyaniline, and Sb-Pd-TiO2 .

- Application : It finds use in pharmaceuticals, fragrances, and food industries. Additionally, benzyl alcohol serves as a substrate for synthesizing esters, which are essential building blocks for various chemicals .

Plasmon-Mediated Dehydrogenation

Synthetic Methods

Bacteriostatic and Antiseptic Properties

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate involves the reaction of 2,6-dioxopurine with dibenzylamine, followed by the reaction of the resulting compound with benzyl bromoacetate.", "Starting Materials": [ "2,6-dioxopurine", "dibenzylamine", "benzyl bromoacetate" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with dibenzylamine in the presence of a suitable solvent and a catalyst to form 8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-one.", "Step 2: The resulting compound from step 1 is then reacted with benzyl bromoacetate in the presence of a suitable solvent and a base to form benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate." ] } | |

CAS RN |

868213-84-7 |

Product Name |

benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate |

Molecular Formula |

C31H31N5O4 |

Molecular Weight |

537.62 |

IUPAC Name |

benzyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |

InChI |

InChI=1S/C31H31N5O4/c1-33-29-28(30(38)34(2)31(33)39)36(21-27(37)40-22-25-16-10-5-11-17-25)26(32-29)20-35(18-23-12-6-3-7-13-23)19-24-14-8-4-9-15-24/h3-17H,18-22H2,1-2H3 |

InChI Key |

RGYCPTBCDRYYJV-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2596611.png)

![N-[3-[2-(2-ethylbutanoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2596619.png)

![(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2596620.png)

![N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2596624.png)

![(4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2596627.png)

![4-[2-(Dimethylamino)ethyl]piperidin-4-ol](/img/structure/B2596629.png)

![2-Chloro-N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2596631.png)